![molecular formula C17H32O3S B12555385 2-[(Oxan-2-yl)sulfanyl]ethyl decanoate CAS No. 184375-33-5](/img/structure/B12555385.png)
2-[(Oxan-2-yl)sulfanyl]ethyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Oxan-2-yl)sulfanyl]ethyl decanoate is an organic compound characterized by the presence of an oxane ring and a decanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-2-yl)sulfanyl]ethyl decanoate typically involves the reaction of oxane-2-thiol with ethyl decanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Oxan-2-yl)sulfanyl]ethyl decanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted oxane derivatives.
Aplicaciones Científicas De Investigación
2-[(Oxan-2-yl)sulfanyl]ethyl decanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(Oxan-2-yl)sulfanyl]ethyl decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates: These compounds share a similar sulfanyl group but differ in the ester and furan ring structures.
2-[(2-Ethoxy-2-oxoethyl)(methyl)amino]methylfuran-3-carboxylates: These compounds also contain a sulfanyl group but have an additional amino group.
Uniqueness
2-[(Oxan-2-yl)sulfanyl]ethyl decanoate is unique due to its specific combination of an oxane ring and a decanoate ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
184375-33-5 |
|---|---|
Fórmula molecular |
C17H32O3S |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
2-(oxan-2-ylsulfanyl)ethyl decanoate |
InChI |
InChI=1S/C17H32O3S/c1-2-3-4-5-6-7-8-11-16(18)19-14-15-21-17-12-9-10-13-20-17/h17H,2-15H2,1H3 |
Clave InChI |
JJVGMDMCDDEJCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCCSC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


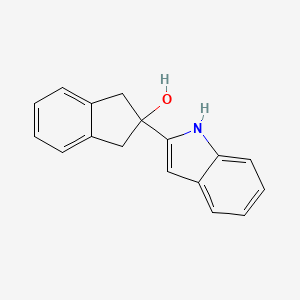
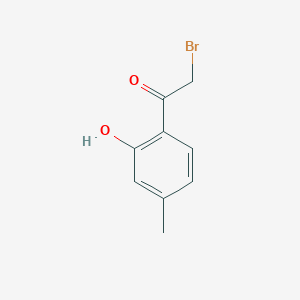
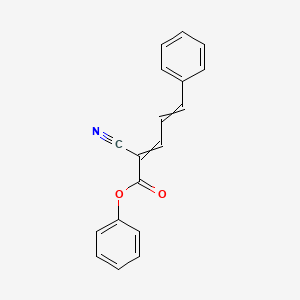
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
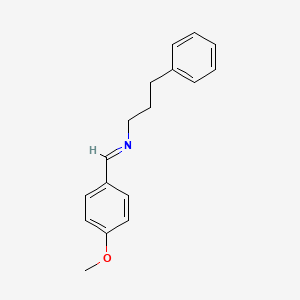

![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
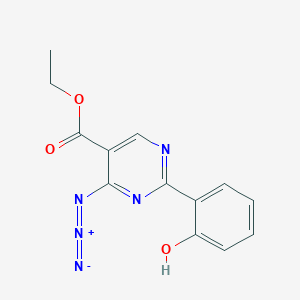
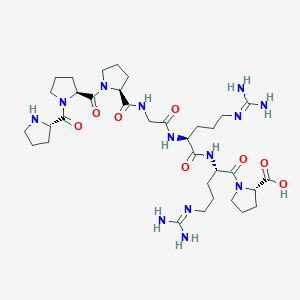


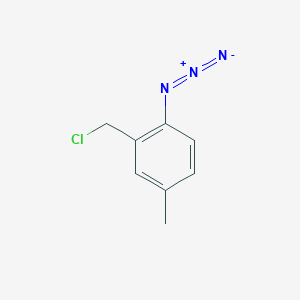
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
